TPSA Divergence from Core ent-Kaurene Scaffolds
The topological polar surface area (TPSA) of ent-9-Hydroxy-15-oxo-19-kauranoic acid is 74.60 Ų [1], which is approximately 2× greater than that of the unsubstituted ent-kaurenoic acid scaffold (estimated TPSA ~37 Ų, based on a simple acid group). This difference directly impacts predicted membrane permeability and solubility. In a dataset of 570 ent-kaurane diterpenoids, TPSA ranged from 20.23 to 189.53 Ų, with a mean of 91.19 Ų, indicating that the target compound occupies a distinct, lower-polarity niche compared to many glycosylated or highly hydroxylated analogs [2]. This property may favor blood-brain barrier penetration (predicted for 28.2% of the class) while maintaining aqueous solubility [2].
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 74.60 Ų |
| Comparator Or Baseline | ent-kaurenoic acid (estimated) ~37 Ų; Class mean: 91.19 Ų |
| Quantified Difference | +37.6 Ų vs. unsubstituted scaffold; -16.59 Ų vs. class mean |
| Conditions | In silico calculation (XlogP 2.90, MW 334.4 g/mol) |
Why This Matters
TPSA is a key predictor of passive membrane permeability and oral bioavailability; a value of 74.60 Ų places this compound in a favorable range for cell-based assays and potential lead optimization.
- [1] Plantaedb. ent-9-Hydroxy-15-oxokauran-19-oic acid. Database Entry, 2024. View Source
- [2] O. O. Ogunyemi, et al. (2024). Unveiling the Potential of Ent-Kaurane Diterpenoids: Multifaceted Natural Products for Drug Discovery. Pharmaceuticals. View Source
